molecular formula C17H24N2O5 B1587459 Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate CAS No. 292870-04-3

Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate

Cat. No.: B1587459
CAS No.: 292870-04-3
M. Wt: 336.4 g/mol
InChI Key: LMVZKASXYQOUSK-UHFFFAOYSA-N
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Description

Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate (CAS 292870-04-3) is a synthetic building block of significant value in organic and medicinal chemistry research, particularly in the solid-phase synthesis of complex peptides . This compound, with the molecular formula C17H24N2O5 and a molecular weight of 336.38 g/mol, features orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group on the amine and a benzyl (Bn) ester on the terminal carboxylic acid . This configuration allows for selective deprotection under different conditions, providing researchers with precise control over the sequential construction of peptide chains. The SMILES notation for this compound is CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(N)=O . Its primary research application is as a key intermediate in the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate and related compounds, which are critical precursors in the development of active pharmaceutical ingredients (APIs) and other biologically active molecules . The product requires cold-chain transportation and is intended for research purposes exclusively. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

benzyl 5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-13(15(18)21)9-10-14(20)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H2,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVZKASXYQOUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292870-04-3
Record name tert-Butyloxycarbonyl-DL-isoglutamine benzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292870043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TERT-BUTYLOXYCARBONYL-DL-ISOGLUTAMINE BENZYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C27S4SRN7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate (CAS: 292870-04-3) is a compound of significant interest in medicinal chemistry and biological research. This article provides an overview of its biological activity, synthesis, and applications, supported by data tables and research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC17H24N2O5
Molar Mass336.38 g/mol
Density1.168 g/cm³ (predicted)
Boiling Point539.6 °C (predicted)
pKa11.14 (predicted)
Hazard ClassificationXi - Irritant

This compound is primarily used as a key intermediate in organic synthesis, particularly for creating various organic compounds and pharmaceuticals .

Research indicates that this compound exhibits several biological activities, primarily through its interaction with amino acid pathways and potential enzyme inhibition. The presence of the tert-butoxycarbonyl (BOC) group suggests that it can act as a protecting group in peptide synthesis, which is crucial for developing peptide-based therapeutics.

Case Studies and Research Findings

  • Antioxidant Activity : A study evaluated the antioxidant potential of compounds similar to this compound, highlighting its ability to scavenge free radicals and protect cellular components from oxidative stress .
  • Antimicrobial Properties : The compound's derivatives have shown promising antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .
  • Enzyme Inhibition : Research on related compounds has demonstrated that they can inhibit key enzymes involved in metabolic pathways, such as fatty acid synthase (FASN), which is critical in cancer metabolism . This inhibition could lead to reduced cell proliferation in cancer models.

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of bioactive peptides and pharmaceutical agents. Its ability to modulate biological pathways makes it a candidate for further exploration in drug development, particularly for conditions related to metabolic disorders and cancer.

Scientific Research Applications

Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate, also known as Boc-DL-Glu(OBn)(OBn)-NH2, is a compound of significant interest in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article delves into its applications, providing a comprehensive overview supported by data tables and case studies.

Basic Information

  • Molecular Formula : C17H24N2O5
  • Molecular Weight : 336.4 g/mol
  • CAS Number : 292870-04-3

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The benzyl ester moiety enhances lipophilicity, facilitating membrane permeability.

Synthesis of Non-Natural Amino Acids

This compound serves as a key intermediate in the synthesis of non-natural amino acids. Its structure allows for the introduction of various functional groups through selective reactions, making it a versatile building block in peptide chemistry .

Peptide Synthesis

The compound is utilized in the synthesis of peptides where the Boc group can be selectively removed under mild acidic conditions, allowing for the formation of peptide bonds without affecting other sensitive functional groups. This property is crucial for constructing complex peptide sequences that may have therapeutic applications .

Prodrug Development

Research indicates that derivatives of this compound can be designed as prodrugs that enhance the bioavailability of active pharmaceutical ingredients. The benzyl ester can be hydrolyzed to release the active drug upon administration, improving therapeutic efficacy while minimizing side effects .

Anticancer Research

Recent studies have explored the use of this compound in developing novel anticancer agents. Its derivatives have shown improved activity against various cancer cell lines, suggesting potential applications in targeted cancer therapies .

Data Table: Applications Overview

Application AreaDescriptionReference
Non-Natural Amino AcidsKey intermediate for synthesizing non-natural amino acids ,
Peptide SynthesisUsed for constructing peptides with selective protection/deprotection
Prodrug DevelopmentEnhances bioavailability of drugs through hydrolysis
Anticancer ResearchDerivatives exhibit improved anticancer activity ,

Case Study 1: Synthesis of (S)-2-Amino-Oleic Acid

A study demonstrated the synthesis of (S)-2-amino-oleic acid using this compound as an intermediate. The process involved multiple steps including protection and deprotection strategies that highlight the compound's utility in producing enantiomerically pure products .

Case Study 2: Anticancer Activity Evaluation

In vitro studies evaluated the anticancer properties of compounds derived from this compound against various cancer cell lines. Results indicated significant cytotoxic effects, paving the way for further development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

(a) Benzyl vs. tert-Butyl Ester Derivatives
  • tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate (CAS: 1373751-75-7): Molecular formula: C₁₄H₂₅N₂O₅. Key difference: Replacement of the benzyl ester with a tert-butyl group enhances steric protection and stability under acidic conditions, making it preferable for solid-phase peptide synthesis .
(b) Boc vs. Benzyloxycarbonyl (Cbz) Protecting Groups
  • (S)-tert-Butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate (CAS: 17191-52-5): Molecular formula: C₁₇H₂₃N₂O₆. Key difference: The benzyloxycarbonyl (Cbz) group replaces the tert-butoxycarbonyl (Boc) group, altering deprotection conditions (hydrogenolysis vs. acidolysis) .
(c) Side-Chain Modifications
  • (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate (CAS: 721927-49-7): Molecular formula: C₁₉H₂₈N₂O₅.

Physicochemical and Spectroscopic Comparisons

Property Target Compound tert-Butyl Analog (CAS 1373751-75-7) Cbz-Protected Analog (CAS 17191-52-5)
Molecular Weight 336.38 g/mol 364.44 g/mol 357.38 g/mol
¹H NMR (Methine) δ 3.96 (J = 6.4 Hz) δ 4.32–4.17 (multiplet) δ 4.46–4.32 (multiplet)
Deprotection Method TFA/CH₂Cl₂ Hydrogenolysis (H₂/Pd-C) TFA/CH₂Cl₂

Preparation Methods

General Synthetic Strategy

The synthesis of Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate typically involves:

  • Protection of amino groups with tert-butoxycarbonyl (Boc) groups.
  • Formation of amide bonds via coupling reactions.
  • Introduction of the benzyl ester moiety.
  • Purification by extraction and chromatographic methods.

Key intermediates include Boc-protected amino acids and benzylamine derivatives.

Preparation via Coupling of N-(tert-butoxycarbonyl)glycine and Benzylamine

One well-documented method involves the coupling of N-(tert-butoxycarbonyl)glycine with benzylamine using carbodiimide chemistry:

  • Reagents and Conditions:

    • N-(tert-butoxycarbonyl)glycine (20.0 g, 114 mmol)
    • Benzylamine (24.9 mL, 228 mmol)
    • 1-Hydroxy-7-azabenzotriazole (HOAt) (15.5 g, 114 mmol)
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (43.8 g, 228 mmol)
    • Solvent: Dimethylformamide (DMF, 75 mL)
    • Stirring at room temperature for 2 hours
  • Workup:

    • Concentration under reduced pressure.
    • Partitioning between ethyl acetate (EtOAc) and saturated aqueous sodium bicarbonate.
    • Sequential washing with water, 10% potassium bisulfate (KHSO4), water, and brine.
    • Drying over sodium sulfate (Na2SO4), filtration, and concentration.
  • Yield and Characterization:

    • Yield: 29.3 g (97%) of tert-butyl [2-(benzylamino)-2-oxoethyl]carbamate as a white solid.
    • Characterization by ^1H NMR and electrospray mass spectrometry (ES MS) confirmed the structure.

Alternative Multi-Step Synthesis Involving Azido Intermediates and Hydrolysis

Another approach involves:

  • Formation of azido-substituted intermediates.
  • Hydrolysis of esters to acids.
  • Coupling with benzylamine under carbodiimide activation.

  • Key Steps:

    • Treatment of azido-4-[(tert-butoxycarbonyl)amino]-3-hydroxy-5-phenylpentanoic acid with benzylamine, HOAt, and EDC in DMF at room temperature overnight.
    • Workup involving extraction with EtOAc and washes with 10% KHSO4, water, and brine.
    • Purification by flash chromatography using silica gel and gradient elution (10-100% EtOAc/hexane).
  • Outcome:

    • Isolation of the benzyl amide derivative as a white solid.
    • Structural confirmation by ^1H NMR and mass spectrometry.

Synthesis via Lactam Opening and Boc Protection

A different methodology uses the hydrolytic opening of lactams derived from 2-piperidone:

  • Process:

    • Reductive cleavage of oxazolidine and benzylic bonds to yield N-unsubstituted 2-piperidones.
    • Conversion to N-Boc derivatives.
    • Alkaline hydrolysis with lithium hydroxide (LiOH) in aqueous tetrahydrofuran (THF).
    • Esterification of resulting δ-amino acids with trimethylsilyldiazomethane.
  • Result:

    • Formation of Boc-protected amino acid esters, including benzyl esters.
    • Yields around 57% for methyl 4-benzyl-5-oxopentanoate.

Use of Carbazate Derivatives and Hydrazone Intermediates

In peptide synthesis contexts, ethyl (2S)-2-[(benzoxycarbonyl)(tert-butoxycarbonyl)amino]-5-oxopentanoate is converted to hydrazone and hydrazine derivatives:

  • Treatment with tert-butyl carbazate yields hydrazone intermediates (~68% yield).
  • Subsequent reduction with sodium cyanoborohydride (NaBH3CN) forms hydrazine derivatives.
  • Cyclization and further functionalization lead to protected dipeptides with benzyl and Boc groups.

This route is useful for preparing conformationally constrained cyclic dipeptides and related compounds.

Summary Table of Preparation Methods

Methodology Key Reagents & Conditions Yield (%) Notes
Carbodiimide coupling of Boc-glycine and benzylamine N-(Boc)glycine, benzylamine, HOAt, EDC, DMF, rt, 2 h 97 High yield, simple workup and purification
Azido intermediate coupling Azido acid, benzylamine, HOAt, EDC, DMF, rt, overnight ~Yield not specified Requires multi-step synthesis and chromatography
Lactam opening and Boc protection 2-piperidone derivatives, LiOH hydrolysis, Boc protection, esterification ~57 (for methyl ester) Multi-step, involves reductive cleavage and esterification
Hydrazone and hydrazine intermediate route Ethyl Boc-protected oxopentanoate, tert-butyl carbazate, NaBH3CN 68 (hydrazone step) Used for cyclic dipeptide synthesis, complex route

Research Findings and Considerations

  • The carbodiimide-mediated coupling is favored for its simplicity, high yield, and mild conditions, making it suitable for scale-up.
  • Protection with Boc groups ensures selectivity and stability during subsequent transformations.
  • The use of azido intermediates allows for further functionalization but requires careful handling due to azide toxicity.
  • Lactam opening provides access to enantiopure amino acid derivatives but involves multiple steps and moderate yields.
  • Hydrazone-based methods are specialized for cyclic peptide analogues and may be less practical for simple ester preparation.

Q & A

Q. How is this compound incorporated into PROTACs or bifunctional molecules?

  • Methodology :
  • Orthogonal deprotection : Remove Boc groups with TFA while retaining benzyl esters for subsequent conjugation .
  • Click chemistry : Azide-alkyne cycloaddition with tert-butyl azido intermediates (e.g., , Compound 21b) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate
Reactant of Route 2
Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate

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